Phytomycin
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Overview
Description
Phytomycin is a narrow-spectrum aminoglycoside antibiotic primarily used in veterinary medicine. It is known for its effectiveness against bacterial infections caused by organisms such as Escherichia coli, Klebsiella, Proteus, Pasteurella, and Salmonella . This compound is also used as a biocontrol agent in agriculture to manage bacterial and fungal diseases in crops .
Preparation Methods
Phytomycin is typically derived from the bacterium Streptomyces spp. The preparation involves fermentation processes where the bacterium is cultured under specific conditions to produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . Industrial production methods often involve optimizing the fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
Phytomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phytomycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.
Industry: Utilized as a biocontrol agent in agriculture to manage bacterial and fungal diseases in crops, promoting plant growth and yield
Mechanism of Action
Phytomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparison with Similar Compounds
Phytomycin is similar to other aminoglycoside antibiotics such as Streptomycin, Validamycin, and Polyoxorim. it is unique in its specific spectrum of activity and its dual use in both veterinary medicine and agriculture . Streptomycin, for example, is widely used in human medicine and agriculture, while Validamycin is primarily used as a fungicide. Polyoxorim is another biocontrol agent with a different spectrum of activity.
Conclusion
This compound is a versatile aminoglycoside antibiotic with significant applications in veterinary medicine and agriculture. Its unique properties and effectiveness against specific bacterial pathogens make it a valuable tool in managing infections and promoting plant health. Continued research on this compound and its derivatives may lead to new insights and applications in various scientific fields.
Properties
Molecular Formula |
C42H78N14O24 |
---|---|
Molecular Weight |
1163.1 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/2C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28) |
InChI Key |
WZNZNGWAURCKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Origin of Product |
United States |
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